molecular formula C28H28N4O3 B11299606 N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide

N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide

Cat. No.: B11299606
M. Wt: 468.5 g/mol
InChI Key: FAILWYOEVUTIFS-UHFFFAOYSA-N
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Description

N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with an appropriate amine.

    Acylation: The final step involves the acylation of the amino group with an acyl chloride or anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl and quinoxaline moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoxaline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Similar structure but with methoxy groups instead of methyl groups.

    2-Amino-2-oxo-acetic acid, N-[3,4-dimethylphenyl]-, ethyl ester: Similar core structure but different functional groups.

    Acetamide, N-(2,4-dimethylphenyl)-: Similar aromatic substitution pattern but lacks the quinoxaline core.

Uniqueness

N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is unique due to its specific combination of functional groups and the quinoxaline core, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C28H28N4O3/c1-18-13-14-23(15-20(18)3)29-26(34)17-32-25-12-8-7-11-24(25)30-27(28(32)35)31(21(4)33)16-22-10-6-5-9-19(22)2/h5-15H,16-17H2,1-4H3,(H,29,34)

InChI Key

FAILWYOEVUTIFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4C)C(=O)C)C

Origin of Product

United States

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